molecular formula C19H17NO3S B2394262 N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1396674-00-2

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No. B2394262
M. Wt: 339.41
InChI Key: TXLRXKVQRVQHNT-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, also known as CTCE-9908, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of biological activities. CTCE-9908 has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further study.

Scientific Research Applications

Anxiolytic-like Effects

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is explored for its potential in modifying anxiety-related behaviors through its interaction with specific receptors in the brain. In a study examining the anxiolytic-like activity of similar compounds, it was found that certain allosteric modulators of metabotropic glutamate receptors could exhibit significant anticonflict effects, indicating potential anxiolytic applications (Stachowicz et al., 2004).

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds structurally related to N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide provides insights into their potential applications. One study detailed the reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of novel compounds with potential biological activities (Kornev et al., 2019).

Antimicrobial and Antioxidant Studies

The structural backbone of N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is conducive to modifications that can enhance antimicrobial and antioxidant properties. For instance, derivatives synthesized for their antimicrobial and antioxidant activities showed promising results, indicating potential applications in developing new therapeutic agents (Raghavendra et al., 2016).

Chemosensor Applications

Compounds with a chromene core, such as N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, have been investigated for their use as chemosensors. A study highlighted the synthesis of a chemosensor based on a similar structural framework, demonstrating selective fluorescence responses to specific ions, which could be harnessed in environmental monitoring and diagnostic assays (Meng et al., 2018).

properties

IUPAC Name

N-cyclopropyl-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-18(16-12-13-4-1-2-6-17(13)23-19(16)22)20(14-7-8-14)10-9-15-5-3-11-24-15/h1-6,11-12,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLRXKVQRVQHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

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